molecular formula C11H12BrNO B14906550 5-Bromo-2-(methoxymethyl)-1-methyl-1H-indole

5-Bromo-2-(methoxymethyl)-1-methyl-1H-indole

Cat. No.: B14906550
M. Wt: 254.12 g/mol
InChI Key: LRFXMRSPOWLALP-UHFFFAOYSA-N
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Description

5-Bromo-2-(methoxymethyl)-1-methyl-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a bromine atom at the 5-position, a methoxymethyl group at the 2-position, and a methyl group at the 1-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methoxymethyl)-1-methyl-1H-indole typically involves several steps, starting from commercially available precursors. One common method involves the bromination of 2-(methoxymethyl)-1-methyl-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 5-position.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of recyclable catalysts and solvents is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methoxymethyl)-1-methyl-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Products like 5-bromo-2-(formylmethyl)-1-methyl-1H-indole.

    Reduction: Products like 2-(methoxymethyl)-1-methyl-1H-indole.

Scientific Research Applications

5-Bromo-2-(methoxymethyl)-1-methyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methoxymethyl)-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and the methoxymethyl group play crucial roles in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxyphenol
  • 5-Bromo-2-methoxypyrimidine
  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

Uniqueness

5-Bromo-2-(methoxymethyl)-1-methyl-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group at the 2-position and the methyl group at the 1-position differentiates it from other brominated indoles, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

5-bromo-2-(methoxymethyl)-1-methylindole

InChI

InChI=1S/C11H12BrNO/c1-13-10(7-14-2)6-8-5-9(12)3-4-11(8)13/h3-6H,7H2,1-2H3

InChI Key

LRFXMRSPOWLALP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C=C1COC

Origin of Product

United States

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